N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a 4-methoxy-6-methyl-2-oxopyridine-substituted ethyl chain. This structure combines aromatic and heterocyclic motifs, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-14(23-2)11-17(21)20(12)8-7-19-18(22)16-10-13-5-3-4-6-15(13)24-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQXLVDGHCZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heterocyclic Ring Formation: : The synthesis begins with the formation of the pyridinone and benzo[b]thiophene rings. This can be achieved through cyclization reactions involving appropriate precursors.
Ether Formation: : Introduction of the methoxy group can be achieved via methylation of a hydroxyl group on the pyridinone ring, using reagents like dimethyl sulfate or methyl iodide.
Amidation: : The final step involves the formation of the carboxamide bond. This is typically achieved by reacting the ethylamine derivative of the pyridinone with the carboxylic acid derivative of the benzo[b]thiophene under dehydrating conditions, such as with the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Batch Processes: : Industrially, the compound can be synthesized in batch processes involving automated reactors where conditions such as temperature, pressure, and pH can be precisely controlled.
Continuous Flow Systems: : For large-scale production, continuous flow systems might be used to ensure consistent product quality and higher yields. These systems allow for better control over reaction times and conditions, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the methyl groups, potentially forming hydroxyl or carboxyl derivatives.
Reduction: : Reduction reactions can be performed on the carbonyl group of the pyridinone moiety to form alcohol derivatives.
Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the benzothiophene ring, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like halides, acids, or bases under specific conditions (temperature, solvent, etc.).
Major Products Formed
Oxidation: : Hydroxylated or carboxylated derivatives.
Reduction: : Reduced alcohol forms of the pyridinone.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide. For instance, derivatives containing benzothiazole moieties have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific functional groups significantly influence the anticancer efficacy of these compounds. For example, compounds with methoxy substitutions demonstrated enhanced activity against human lung adenocarcinoma and glioblastoma cell lines, as evidenced by IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies on related sulfonamide derivatives suggest that modifications involving the pyridine and thiophene structures can lead to significant antimicrobial effects against a variety of pathogens. The minimum inhibitory concentration (MIC) values obtained from these studies indicate effective inhibition of bacterial growth .
Neuropharmacological Effects
Research into neuropharmacological applications has shown that derivatives of this compound may exhibit anticonvulsant properties. In experimental models, certain analogs have demonstrated the ability to prevent seizures induced by picrotoxin, suggesting a potential role in treating epilepsy .
Structure Optimization
The optimization of this compound for drug development involves evaluating its binding affinity to various biological targets such as receptors and enzymes. Computational docking studies have been employed to predict interactions with opioid receptors and other targets relevant to pain management and addiction therapies .
Formulation Development
The formulation of this compound into suitable delivery systems is crucial for enhancing its bioavailability and therapeutic efficacy. Research has focused on developing nanoparticles and liposomal formulations that improve the pharmacokinetic profiles of similar compounds, thereby increasing their effectiveness in clinical settings .
Mechanistic Studies
Understanding the mechanisms of action for this compound involves investigating its interactions with cellular pathways. Studies suggest that these compounds may modulate signaling pathways related to apoptosis and cell proliferation, contributing to their anticancer effects .
Toxicological Assessments
Toxicological evaluations are essential for determining the safety profile of this compound in preclinical studies. Research has indicated that certain derivatives exhibit low toxicity in vitro while maintaining high efficacy against target cells, making them suitable candidates for further development .
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide depends on its interaction with specific molecular targets. The benzo[b]thiophene moiety can intercalate with DNA, potentially disrupting DNA replication or transcription processes. The pyridinone moiety might interact with certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues differ in substituents on the benzo[b]thiophene core, the pyridine/piperidine systems, or the carboxamide-linked side chains. Key examples include:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP ~3.5), whereas the target compound’s 4-methoxy group balances hydrophilicity (predicted logP ~2.8) .
- Solubility : The 2-oxopyridine group in the target compound enhances water solubility compared to piperidine-containing analogues (e.g., compounds in ), which exhibit lower solubility due to protonation at physiological pH .
- Hydrogen-Bonding Capacity: The carboxamide and 2-oxopyridine groups provide multiple hydrogen-bond donors/acceptors, contrasting with thiazole-based analogues (), which lack such features .
Key Research Findings
- SAR Insights : The 2-oxopyridine group is critical for maintaining solubility without compromising membrane permeability. Substitution with bulkier groups (e.g., trifluoromethyl in ) improves potency but reduces bioavailability .
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyridine derivative : Contributes to its biological activity.
- Benzamide moiety : Enhances interaction with biological targets.
- Functional groups : The methoxy and methyl groups on the pyridine ring are crucial for its chemical properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄ |
| Molecular Weight | 318.33 g/mol |
| CAS Number | 1903050-81-6 |
This compound primarily acts as an inhibitor of histone methyltransferase EZH2 . EZH2 is involved in the methylation of histones, leading to gene silencing, particularly of tumor suppressor genes. By inhibiting EZH2, this compound may reverse epigenetic modifications associated with tumor progression, making it a promising candidate for cancer therapy .
Interaction with EZH2
The compound exhibits competitive inhibition , binding to the active site of EZH2 and preventing it from catalyzing histone methylation. This mechanism is essential for restoring the expression of silenced tumor suppressor genes .
Biological Activity and Efficacy
Numerous studies have evaluated the biological activity of this compound across various cancer cell lines. Below are key findings from recent research:
In Vitro Studies
- Anticancer Activity :
-
Mechanistic Insights :
- Studies demonstrated that the compound leads to apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
In Vivo Studies
Research has also explored the efficacy of this compound in animal models:
- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in reduced tumor size compared to controls, highlighting its potential as an effective anticancer agent .
Case Studies
Several case studies have documented the biological activity of related compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
